4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide

Carbonic anhydrase inhibition Sulfonamide SAR Hydrogen-bond donor

4-Amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide (CAS 2151733-63-8) is a heterocyclic building block with the molecular formula C5H10N4O2S and a molecular weight of 190.23 g/mol. The compound features a 4-aminopyrazole core bearing an N-methyl group at the 1-position and an N-methylsulfonamide moiety at the 3-position, as represented by the SMILES notation CNS(=O)(=O)c1nn(C)cc1N.

Molecular Formula C5H10N4O2S
Molecular Weight 190.22
CAS No. 2151733-63-8
Cat. No. B2604969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide
CAS2151733-63-8
Molecular FormulaC5H10N4O2S
Molecular Weight190.22
Structural Identifiers
SMILESCNS(=O)(=O)C1=NN(C=C1N)C
InChIInChI=1S/C5H10N4O2S/c1-7-12(10,11)5-4(6)3-9(2)8-5/h3,7H,6H2,1-2H3
InChIKeyANDUXMLCDBWCCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide (CAS 2151733-63-8): Technical Specification and Structural Identity for Research Procurement


4-Amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide (CAS 2151733-63-8) is a heterocyclic building block with the molecular formula C5H10N4O2S and a molecular weight of 190.23 g/mol . The compound features a 4-aminopyrazole core bearing an N-methyl group at the 1-position and an N-methylsulfonamide moiety at the 3-position, as represented by the SMILES notation CNS(=O)(=O)c1nn(C)cc1N . This N-methylated sulfonamide substitution pattern distinguishes it from primary sulfonamide analogs and influences both hydrogen-bonding capacity and physicochemical properties relevant to medicinal chemistry and agrochemical research programs [1].

Why 4-Amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide (CAS 2151733-63-8) Cannot Be Replaced by Unsubstituted or Mono-methylated Pyrazole Sulfonamide Analogs


Generic substitution with simpler pyrazole sulfonamide analogs—such as 4-amino-1-methyl-1H-pyrazole-3-sulfonamide (CAS 2041076-52-0, molecular weight 176.20 g/mol) —introduces critical structural and functional divergence. The target compound (CAS 2151733-63-8) incorporates an N-methyl group on the sulfonamide nitrogen (N-methylsulfonamide), whereas the analog lacks this N-alkylation and exists as a primary sulfonamide (SO2NH2) . This methylation eliminates one hydrogen-bond donor, alters electronic distribution at the sulfur center, and modifies steric occupancy at the enzyme active site—a structural determinant known to control isoform selectivity in carbonic anhydrase inhibition [1] and target engagement in acetohydroxyacid synthase (AHAS) inhibitor design [2]. Researchers requiring precise SAR exploration or seeking to fine-tune ADME properties via modulation of hydrogen-bond donor count cannot substitute the N-methylated sulfonamide without fundamentally altering the chemical space under investigation.

Quantitative Comparative Evidence for 4-Amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide (CAS 2151733-63-8) Selection: Structural, Enzymatic, and Drugability Differentiation


N-Methylsulfonamide vs. Primary Sulfonamide: Impact on Hydrogen-Bond Donor Count and Carbonic Anhydrase Inhibition Potential

The target compound CAS 2151733-63-8 possesses an N-methylated sulfonamide (NHSO2CH3) with a single hydrogen-bond donor (the NH proton), whereas the closely related comparator 4-amino-1-methyl-1H-pyrazole-3-sulfonamide (CAS 2041076-52-0) bears a primary sulfonamide (SO2NH2) with two hydrogen-bond donors . In pyrazole-sulfonamide carbonic anhydrase inhibitors, primary sulfonamide derivatives (free SO2NH2) demonstrate potent inhibition of Mycobacterium tuberculosis β-carbonic anhydrases with Ki values ranging from 0.2154-0.7542 µM for MtCA 1 and 0.0548-0.3241 µM for MtCA 3, while N-substituted sulfonamide analogs are completely inactive against these targets [1]. This class-level inference indicates that the N-methylation in CAS 2151733-63-8 eliminates inhibitory activity toward carbonic anhydrase isoforms that require a free sulfonamide anion for zinc coordination [1]. Procurement of the N-methylated compound therefore serves a distinct research purpose: as a negative control scaffold for assessing sulfonamide-dependent inhibition, or as a building block for targets where the primary sulfonamide pharmacophore is deliberately masked to avoid off-target carbonic anhydrase engagement [1].

Carbonic anhydrase inhibition Sulfonamide SAR Hydrogen-bond donor Isoform selectivity

Structural Scaffold for AHAS Herbicide Optimization: Comparative Inhibitory Activity of Pyrazole Sulfonamide Derivatives

Pyrazole sulfonamide derivatives designed as acetohydroxyacid synthase (AHAS, also termed acetolactate synthase) inhibitors demonstrate herbicidal activity that is sensitive to substitution pattern. In a series of novel pyrazole sulfonamide derivatives, compound 3b—featuring a pyrazole ring linked to a sulfonamide-bearing scaffold—exhibited 81% inhibition of rape root length at 100 mg/L and was identified as the most potent AHAS inhibitor in the series through molecular docking studies showing stable insertion into the Arabidopsis thaliana AHAS active site via hydrogen bonding with Arg377 and cation-π interactions with Arg377, Trp574, and Tyr579 [1]. While the target compound CAS 2151733-63-8 (4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide) was not directly evaluated in this study, it shares the core 4-aminopyrazole sulfonamide scaffold with the active derivatives and provides an N-methylated sulfonamide variant suitable for SAR exploration around the sulfonamide nitrogen [1]. The class-level inference is that substitution at the sulfonamide nitrogen modulates AHAS inhibitory potency and selectivity, and CAS 2151733-63-8 represents a specific substitution state—N-methyl—that is not captured by analogs with primary sulfonamide or N-aryl sulfonamide groups [2].

AHAS inhibition Herbicide design Acetohydroxyacid synthase Agrochemical SAR

Sodium Channel Modulation Scaffold: Class-Level Evidence from Pyrazole Sulfonamide Patent Literature

The pyrazole sulfonamide chemotype has been established as a potent inhibitor scaffold for voltage-gated sodium channels, particularly those containing the PN3 (Nav1.8) subunit associated with peripheral neuropathic pain signaling [1]. US Patent 7,223,782 (and related applications) discloses that pyrazole-sulfonamide compounds modulate sodium ion flux through voltage-dependent sodium channels and are useful for treating neuropathic or inflammatory pain via PN3 subunit inhibition [1]. While the specific compound CAS 2151733-63-8 is not claimed as a final active pharmaceutical ingredient, it represents a minimal pharmacophoric core (4-amino-N,1-dimethyl-pyrazole-3-sulfonamide) from which more elaborate PN3-selective inhibitors can be constructed through functionalization at the 5-position of the pyrazole ring or via N-arylation of the sulfonamide [2]. The class-level inference is that procurement of this core scaffold enables systematic SAR exploration of sodium channel inhibition, with the N-methylsulfonamide group serving as a baseline substitution that can be compared against N-aryl, N-alkyl, or primary sulfonamide variants in electrophysiological patch-clamp assays [2].

Sodium channel inhibition PN3 modulation Neuropathic pain Ion channel pharmacology

Physicochemical Differentiation: Molecular Weight and Structural Uniqueness Relative to Primary Sulfonamide Analog

The target compound CAS 2151733-63-8 (C5H10N4O2S, molecular weight 190.23 g/mol) differs structurally from its closest analog 4-amino-1-methyl-1H-pyrazole-3-sulfonamide (CAS 2041076-52-0, C4H8N4O2S, molecular weight 176.20 g/mol) by the presence of an N-methyl group on the sulfonamide nitrogen instead of a primary amine proton. This substitution increases molecular weight by 14.03 g/mol (one CH2 unit) and alters calculated lipophilicity (ClogP) and hydrogen-bond donor/acceptor balance [1]. In drug discovery campaigns, such modifications influence passive membrane permeability, plasma protein binding, and metabolic stability [1]. For researchers requiring a pyrazole sulfonamide building block with reduced hydrogen-bond donor capacity (one donor in the N-methylsulfonamide vs. two in the primary sulfonamide) , CAS 2151733-63-8 is the only commercially catalogued compound that satisfies this precise substitution pattern at the 3-position sulfonamide while retaining the 4-amino and 1-methyl substituents .

Physicochemical properties Molecular weight Lipophilicity ADME prediction

Validated Application Scenarios for 4-Amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide (CAS 2151733-63-8) Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Negative Control and Isoform Selectivity Screening

Investigators developing carbonic anhydrase (CA) inhibitors require a structurally matched negative control to validate that observed inhibition arises specifically from the primary sulfonamide zinc-binding pharmacophore. CAS 2151733-63-8, with its N-methylated sulfonamide lacking a free SO2NH2 group, serves as an ideal inactive control scaffold for CA inhibition assays, including MtCA 1, MtCA 3, hCA I, hCA II, hCA IV, and hCA VII isoforms [1]. The class-level evidence from pyrazole-sulfonamide CA inhibitor studies demonstrates that N-substituted sulfonamide analogs are completely devoid of inhibitory activity (no measurable Ki), while primary sulfonamide analogs exhibit potent inhibition with Ki values ranging from 0.0548 to 0.7542 µM [1]. Procurement of CAS 2151733-63-8 alongside primary sulfonamide analogs enables rigorous demonstration of on-target vs. off-target effects in both enzymatic and cellular CA inhibition assays .

AHAS Herbicide Lead Optimization and Structure-Activity Relationship (SAR) Studies

Agrochemical research programs targeting acetohydroxyacid synthase (AHAS, EC 2.2.1.6) require systematic exploration of sulfonamide N-substitution effects on herbicidal potency. The target compound provides the specific N-methylated sulfonamide substitution state within the 4-aminopyrazole scaffold, complementing primary sulfonamide and N-aryl sulfonamide variants [1]. The class-level SAR from pyrazole sulfonamide AHAS inhibitors demonstrates that scaffold modifications influence in vivo herbicidal activity (compound 3b achieves 81% rape root length inhibition at 100 mg/L) and enzyme binding interactions (hydrogen bonding with Arg377, cation-π interactions with Trp574 and Tyr579 in Arabidopsis thaliana AHAS) [1]. Researchers can utilize CAS 2151733-63-8 as a starting material for synthesizing N-functionalized derivatives or as a comparator to determine whether N-methylation of the sulfonamide enhances or reduces AHAS inhibitory activity relative to other substitution patterns [1].

Sodium Channel (PN3/Nav1.8) Inhibitor Core Scaffold Derivatization

Medicinal chemistry teams developing next-generation sodium channel blockers for neuropathic pain require a minimal pharmacophoric core from which systematic substitution can be explored. CAS 2151733-63-8 represents the 4-amino-N,1-dimethyl-pyrazole-3-sulfonamide core that aligns with the pyrazole sulfonamide scaffold disclosed in US Patent 7,223,782 and related applications for PN3 sodium channel modulation [1]. The compound can be advanced through functionalization at the 5-position of the pyrazole ring (via electrophilic substitution or cross-coupling) or through N-arylation/acylation of the 4-amino group to generate focused libraries for voltage-clamp electrophysiology screening . The N-methylsulfonamide group establishes a baseline substitution from which the effects of N-aryl, N-alkyl, or primary sulfonamide modifications on Nav1.8 potency and isoform selectivity can be quantitatively compared .

Physicochemical Property-Driven Library Design and ADME Optimization

Compound library designers and computational chemists seeking to populate specific regions of drug-like chemical space can utilize CAS 2151733-63-8 as a building block with defined physicochemical parameters: molecular weight 190.23 g/mol, single hydrogen-bond donor, and predicted moderate lipophilicity [1]. The compound provides an intermediate molecular weight relative to the primary sulfonamide analog (176.20 g/mol) , offering a incremental step for property fine-tuning [2]. When incorporated into diversity-oriented synthesis workflows or fragment-based screening collections, the N-methylsulfonamide moiety contributes distinct hydrogen-bond acceptor capacity (two S=O oxygen atoms and one sulfonamide nitrogen) with reduced donor capacity relative to primary sulfonamides—a combination that may favor blood-brain barrier penetration or reduce plasma protein binding in CNS-targeted programs [2].

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